
Methyl 3-amino-5-methylpyrazine-2-carboxylate
Overview
Description
Methyl 3-amino-5-methylpyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O2. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-methylpyrazine-2-carboxylate typically involves the esterification of 3-amino-5-methylpyrazine-2-carboxylic acid. One common method includes the reaction of 3-amino-5-methylpyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-5-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-methylpyrazine-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with metabolic pathways, leading to its biological effects. For example, it may inhibit fatty acid synthase or disrupt the biosynthesis of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Similar structure but lacks the methyl group.
5-Methyl-2-pyrazinecarboxylic acid: Similar structure but lacks the amino group.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings and exhibit diverse biological activities.
Uniqueness
Methyl 3-amino-5-methylpyrazine-2-carboxylate is unique due to the presence of both an amino group and a methyl group on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 3-amino-5-methylpyrazine-2-carboxylate (CAS No. 1127-98-6) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicine and agriculture. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₉N₃O₂
- Molecular Weight : 167.17 g/mol
- Structure : The compound features an amino group, a methyl group, and a carboxylic acid group, which contribute to its unique chemical and biological properties.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit key enzymes such as fatty acid synthase (FAS) and aspartate decarboxylase (PanD), affecting metabolic pathways related to mycolic acid and acetyl-CoA biosynthesis.
- Cell Signaling Modulation : The compound influences cell signaling pathways by disrupting the nicotinamide pathway through inhibition of quinolinic acid phosphoribosyl transferase (QAPRTase), leading to alterations in cellular energy production.
- Subcellular Localization : The localization within specific organelles is critical for its function, influencing its interaction with target biomolecules.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Potential
In vitro studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells . The compound's ability to induce apoptosis in these cells suggests it may serve as a lead compound for further drug development.
Dosage Effects
The biological effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects, while higher concentrations can lead to toxicity. This threshold effect emphasizes the importance of determining optimal dosing for therapeutic applications.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HepG2 cells. Results indicated significant cell death at specific concentrations, suggesting its potential as an anticancer drug candidate .
- Enzyme Interaction Studies : Investigations into the compound's interaction with fatty acid synthase revealed that it acts as a competitive inhibitor, providing insights into its role in metabolic regulation and potential therapeutic applications in metabolic disorders.
Comparative Analysis
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Antimicrobial, anticancer | Unique structure with amino and carboxylic groups |
Methyl 3-amino-5-methoxypyrazine-2-carboxylate | Investigated for bioactivity | Presence of methoxy group enhances solubility |
3-Amino-5-methylpyrazine-2-carboxylic acid | Enzyme inhibition | Influences mycolic acid biosynthesis |
Properties
IUPAC Name |
methyl 3-amino-5-methylpyrazine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWEFVSBHLUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729282 | |
Record name | Methyl 3-amino-5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-98-6 | |
Record name | Methyl 3-amino-5-methyl-2-pyrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1127-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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